Boc-leu-chloromethylketone

Description

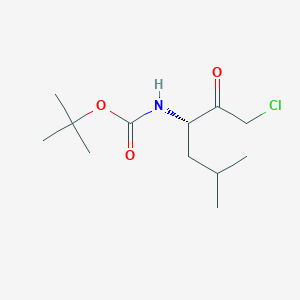

Boc-Leu-chloromethylketone (CAS: 102123-85-3) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the leucine backbone and a reactive chloromethyl ketone moiety. It is widely used in peptide synthesis and protease inhibition studies due to its irreversible binding to serine proteases via alkylation of active-site residues . The Boc group enhances stability during synthesis and storage by protecting the amino group from undesired reactions. Commercial suppliers, such as Shanghai JSK Chemical and Combi-Blocks, offer the compound at 97% purity in quantities up to 250 mg, with applications spanning biochemical research and pharmaceutical development .

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWTNDBZSOFFP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427296 | |

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102123-85-3 | |

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of Boc-Leucine

Boc-protected L-leucine (Boc-Leu-OH) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -15°C under inert conditions. N-methylmorpholine (NMM) is added as a base, followed by iso-butyl chloroformate to form the mixed anhydride intermediate. This step activates the carboxyl group for subsequent nucleophilic attack.

Diazoketone Formation

The mixed anhydride is treated with an ethereal solution of diazomethane at 0°C. Diazomethane reacts with the activated carboxyl group to form the diazoketone derivative. The reaction mixture is stirred for 30 minutes at 0°C and gradually warmed to 20°C to ensure complete conversion.

Chlorination via HCl Gas Treatment

The diazoketone intermediate is saturated with hydrogen chloride (HCl) gas, leading to the displacement of the diazo group by chlorine. This exothermic reaction requires careful temperature control to prevent decomposition. The resultant this compound hydrochloride precipitates as a crystalline solid, which is filtered and washed with cold ethyl acetate.

Key Data:

Alternative Synthesis via Ethyl Chloroformate

A modified protocol using ethyl chloroformate instead of iso-butyl chloroformate has been reported for analogous chloromethyl ketones, offering insights into potential optimizations for this compound.

Reaction Conditions

Boc-Leu-OH is dissolved in tetrahydrofuran and cooled to -10°C. Triethylamine (TEA) and ethyl chloroformate are added to generate the reactive mixed anhydride. After 9 minutes, the mixture is combined with excess ethereal diazomethane.

Workup and Purification

The reaction is quenched with 0.1 M acetic acid and saturated sodium bicarbonate. The organic layer is dried over magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from light petroleum to yield this compound.

Key Data:

Solid-Phase Synthesis Adaptations

While less common for this compound, solid-phase methodologies developed for related peptidomimetics provide a framework for scalable production.

Resin-Bound Intermediate Preparation

Boc-Leu is anchored to a Tentagel resin via a PAM linker. Subsequent acylation with protected amino acids is performed using standard Fmoc protocols. The chloromethyl ketone moiety is introduced via reductive amination or alkylation steps.

Cleavage and Final Modification

The resin-bound product is treated with trifluoroacetic acid (TFA) to cleave the tert-butyloxycarbonyl group and release the chloromethyl ketone. Further purification via reversed-phase HPLC ensures high purity (>98%).

Key Data:

Critical Reaction Parameters and Optimization

Temperature Control

Solvent Selection

Catalytic Additives

-

Triethylamine (TEA) or N-methylmorpholine (NMM) are critical for neutralizing HCl generated during chlorination, preventing acid-mediated decomposition.

Comparative Analysis of Synthesis Routes

| Method | Reagents | Temperature Range | Yield | Purity |

|---|---|---|---|---|

| Mixed Anhydride | i-BuOCOCl, NMM, HCl gas | -15°C to 20°C | 71% | >95% |

| Ethyl Chloroformate | EtOCOCl, TEA, diazomethane | -10°C to 20°C | 86%* | 90–95% |

| Solid-Phase | TFA, Tentagel resin | 20–25°C | 50–60% | >98% |

*Reported for Z-Lys(Boc)-CH2Cl analog.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Boc-leu-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: Acidic hydrolysis often uses trifluoroacetic acid, while basic hydrolysis may involve sodium hydroxide or potassium carbonate.

Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the removal of the Boc group, yielding leucine derivatives.

Scientific Research Applications

Protease Inhibition

One of the primary applications of Boc-leu-chloromethylketone is in the inhibition of serine and cysteine proteases. These enzymes play critical roles in numerous biological processes and disease mechanisms, including cancer progression and viral infections.

- Mechanism of Action : The chloromethylketone group forms covalent bonds with the active site residues of proteases, effectively inhibiting their activity. This mechanism has been demonstrated in studies involving various proteases such as cathepsins and caspases .

- Case Study : Research has shown that compounds similar to this compound can selectively inhibit specific proteases, leading to therapeutic benefits in models of disease. For instance, Boc-Asp(OMe)-FMK has been reported to provide neuroprotection by inhibiting caspases involved in neuronal apoptosis .

Drug Discovery

This compound is utilized in drug discovery efforts aimed at developing new therapeutics targeting proteolytic pathways.

- Target-Based Design : The compound serves as a scaffold for designing inhibitors that can selectively target proteases implicated in diseases. Its ability to modify the physicochemical properties of substrates enhances the chances of developing effective inhibitors .

- Synthetic Routes : Various synthetic methodologies have been developed to create peptidyl chloromethyl ketones, including solid-phase peptide synthesis and solution-phase strategies . These methods allow for the incorporation of this compound into larger peptide sequences for enhanced specificity.

Biochemical Probes

This compound is also employed as a biochemical probe to study protease activity in live cells and tissues.

- Application in Live Cell Studies : Probes derived from this compound have been used to measure the activity of cathepsin X and other proteases within cellular environments. These studies provide insights into the physiological roles of these enzymes and their involvement in disease states .

- Advancements in Probe Design : New methodologies have been developed that utilize this compound derivatives to create probes with improved selectivity and reactivity profiles compared to traditional methods .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Protease Inhibition | Inhibits serine and cysteine proteases through covalent modification | Neuroprotection via caspase inhibition |

| Drug Discovery | Serves as a scaffold for designing specific protease inhibitors | Development of cancer therapeutics |

| Biochemical Probes | Used to study protease activity in live cells | Measurement of cathepsin X activity |

Mechanism of Action

Boc-leu-chloromethylketone exerts its effects primarily by inhibiting cysteine proteases. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition disrupts the protease’s ability to cleave peptide bonds, affecting various biological processes and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

L-Leucine Chloromethyl Ketone Hydrochloride (Leu-CMK HCl)

- Structure : Lacks the Boc group, exposing the primary amine as a hydrochloride salt.

- Purity : Typically ≥95% (Sigma-Aldrich) .

- Reactivity : The unprotected amine allows direct interaction with proteases but reduces stability in basic conditions.

- Applications : Direct use in enzymatic assays without requiring deprotection.

- Key Difference : Boc-Leu-chloromethylketone’s Boc group improves cell permeability and shelf life but necessitates deprotection (e.g., via trifluoroacetic acid) for activation .

Cbz-L-Leucine

- Structure : Benzyloxycarbonyl (Cbz) protecting group instead of Boc.

- Reactivity : Cbz is removed via hydrogenation, contrasting with Boc’s acid sensitivity.

- Use Case : Preferred in hydrogenation-compatible syntheses but less stable in acidic environments compared to Boc derivatives .

Boc-D-Leucinol

- Structure: Boc-protected leucinol (alcohol derivative) without the chloromethyl ketone group.

- Functionality : Lacks protease inhibition activity; primarily used as a chiral building block in organic synthesis .

Physicochemical Properties

Commercial Availability and Cost

| Compound | Supplier | Purity | Price (250 mg) |

|---|---|---|---|

| This compound | Shanghai JSK | 97% | Upon inquiry |

| This compound | AK Scientific | 95% | Upon inquiry |

| Leu-CMK HCl | Sigma-Aldrich | ≥95% | ~$200 |

Biological Activity

Boc-leu-chloromethylketone, also known as tert-butoxycarbonyl-leucine-chloromethylketone, is a compound widely utilized in biochemical research, particularly for its role as a protease inhibitor. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in research and medicine.

This compound is synthesized from Boc-protected leucine through a process that involves the protection of the amino group followed by the introduction of the chloromethylketone moiety. The general synthetic route includes:

- Protection of the Amino Group : The amino group of leucine is converted to a tert-butoxycarbonyl (Boc) group.

- Formation of Chloromethylketone : The protected leucine is reacted with chloromethyl ketone under controlled conditions to yield this compound.

This compound is characterized by its electrophilic chloromethylketone group, which plays a critical role in its biological activity by targeting cysteine residues in proteases.

This compound primarily functions as an irreversible inhibitor of cysteine proteases. The chloromethylketone group forms a covalent bond with the active site cysteine residue of these enzymes, leading to their inactivation. This inhibition disrupts the proteolytic activity of the enzymes, which is crucial for various cellular processes, including protein degradation and signal transduction .

1. Inhibition of Proteases

This compound has shown significant inhibitory effects on several proteases, including:

- Cysteine Proteases : It inhibits enzymes such as cathepsin L and caspases, which are involved in apoptosis and other cellular processes. For instance, studies have reported IC50 values indicating effective inhibition at low micromolar concentrations .

| Protease | IC50 (μM) |

|---|---|

| Cathepsin L | 4.8 |

| Caspase-3 | 6.4 |

| Matriptase | 0.5 |

2. Research Applications

The compound is extensively used in research to study:

- Cellular Processes : By inhibiting specific proteases, researchers can elucidate their roles in cellular signaling pathways and disease mechanisms.

- Drug Development : this compound serves as a lead compound in developing protease inhibitors for therapeutic applications in diseases such as cancer and autoimmune disorders .

Case Study 1: Inhibition of Cathepsin L

A study demonstrated that this compound effectively inhibited cathepsin L activity in vitro. The inhibition was measured using fluorogenic substrates, revealing a concentration-dependent decrease in substrate cleavage, confirming its potential as a therapeutic agent against diseases where cathepsin L plays a pivotal role.

Case Study 2: Application in Cancer Research

In cancer studies, this compound has been employed to investigate the role of cysteine proteases in tumor progression. By inhibiting these enzymes, researchers observed reduced cell migration and invasion capabilities in cancer cell lines, suggesting that targeting proteases could be a viable strategy for cancer therapy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.